molecular formula C7H14Cl2 B091080 2,6-Dichloroheptane CAS No. 15880-12-3

2,6-Dichloroheptane

Cat. No. B091080
CAS RN: 15880-12-3
M. Wt: 169.09 g/mol
InChI Key: OCZAASMLSBYXTR-UHFFFAOYSA-N
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Description

2,6-Dichloroheptane is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a strong odor. The compound is also known as 1,4-dichloro-2-heptene or simply DCH and has the chemical formula of C7H14Cl2.

Mechanism Of Action

The mechanism of action of 2,6-Dichloroheptane is not fully understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to other molecules. This can lead to changes in the structure and function of the molecules, which can have a variety of effects.

Biochemical And Physiological Effects

2,6-Dichloroheptane has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to certain cell lines, particularly cancer cells. It has also been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,6-Dichloroheptane in lab experiments is its high reactivity. This allows it to be used in a variety of organic synthesis reactions. However, its toxicity can also be a limitation, as it can be harmful to researchers if not handled properly.

Future Directions

There are a number of potential future directions for research on 2,6-Dichloroheptane. One area of interest is its potential as an anticancer agent. Another area of interest is its use in the synthesis of new organic compounds with unique properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on different cell lines.

Synthesis Methods

2,6-Dichloroheptane is synthesized by reacting heptene with chlorine gas in the presence of a catalyst such as aluminum chloride or iron (III) chloride. The reaction takes place at room temperature and produces a mixture of isomers, with the 2,6-isomer being the most abundant.

Scientific Research Applications

2,6-Dichloroheptane is used in a variety of scientific research applications. One of its primary uses is as a starting material for the synthesis of other organic compounds. It is also used as a reagent in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

properties

CAS RN

15880-12-3

Product Name

2,6-Dichloroheptane

Molecular Formula

C7H14Cl2

Molecular Weight

169.09 g/mol

IUPAC Name

2,6-dichloroheptane

InChI

InChI=1S/C7H14Cl2/c1-6(8)4-3-5-7(2)9/h6-7H,3-5H2,1-2H3

InChI Key

OCZAASMLSBYXTR-UHFFFAOYSA-N

SMILES

CC(CCCC(C)Cl)Cl

Canonical SMILES

CC(CCCC(C)Cl)Cl

synonyms

2,6-Dichloroheptane

Origin of Product

United States

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